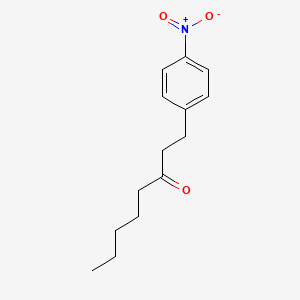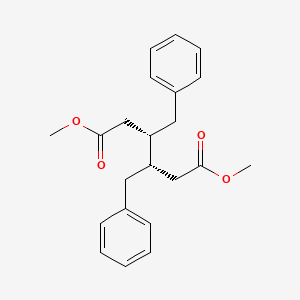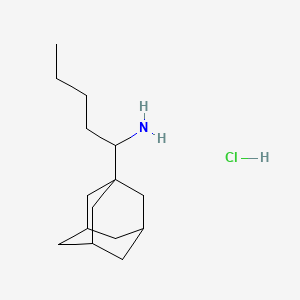![molecular formula C32H27ClN4O B14178157 5-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile CAS No. 897402-09-4](/img/structure/B14178157.png)
5-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline moiety, an indole ring, and a cyanomethoxy group, making it a unique structure with diverse chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and indole intermediates, followed by their coupling through a series of reactions such as:
Suzuki Coupling: This reaction involves the coupling of a boronic acid derivative of the quinoline with a halogenated phenyl compound in the presence of a palladium catalyst.
Knoevenagel Condensation: This step involves the reaction of the quinoline derivative with an aldehyde to form the ethenyl linkage.
Nitrile Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
5-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroquinoline moiety, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a fluorescent probe for imaging applications can be explored due to the presence of the quinoline and indole moieties, which are known for their fluorescence properties.
Medicine
In medicine, the compound may have potential as a therapeutic agent. The quinoline moiety is a common pharmacophore in many drugs, suggesting that this compound could be investigated for its pharmacological activities, such as antimicrobial or anticancer properties.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties, given its complex structure and functional groups.
作用机制
The mechanism of action of 5-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile is likely to involve interactions with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The indole ring may interact with various enzymes, inhibiting their activity. The cyanomethoxy group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its targets.
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline moiety.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole ring.
Cyanomethoxybenzene: A simpler compound with a cyanomethoxy group.
Uniqueness
5-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile is unique due to the combination of these three functional groups in a single molecule
属性
CAS 编号 |
897402-09-4 |
|---|---|
分子式 |
C32H27ClN4O |
分子量 |
519.0 g/mol |
IUPAC 名称 |
5-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-5-[7-(cyanomethoxy)-2,3-dihydroindol-1-yl]pentanenitrile |
InChI |
InChI=1S/C32H27ClN4O/c33-27-13-11-24-12-15-28(36-29(24)22-27)14-10-23-5-3-7-26(21-23)30(8-1-2-17-34)37-19-16-25-6-4-9-31(32(25)37)38-20-18-35/h3-7,9-15,21-22,30H,1-2,8,16,19-20H2 |
InChI 键 |
FNHPLDOITUWHFD-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C2=C1C=CC=C2OCC#N)C(CCCC#N)C3=CC=CC(=C3)C=CC4=NC5=C(C=CC(=C5)Cl)C=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)acetamide](/img/structure/B14178078.png)

![1-[3-(2-Aminobenzoyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14178084.png)
![3,3'-[Oxybis(methylene)]bis(6-methyl-7-oxabicyclo[4.1.0]heptane)](/img/structure/B14178090.png)
![(2R)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14178100.png)
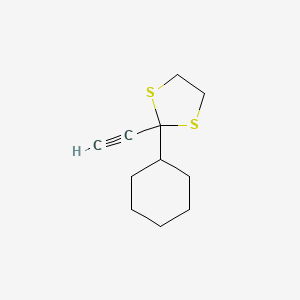

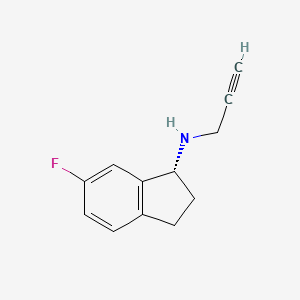
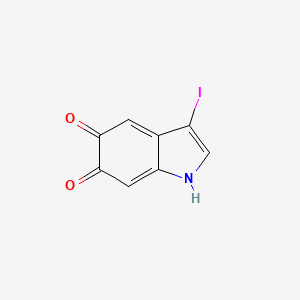
![Ethyl 3-[(2,2-dimethylpropanoyl)oxy]benzoate](/img/structure/B14178131.png)
